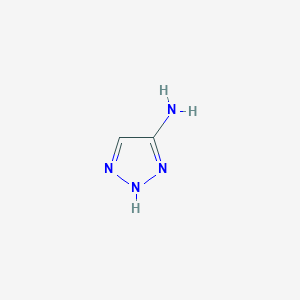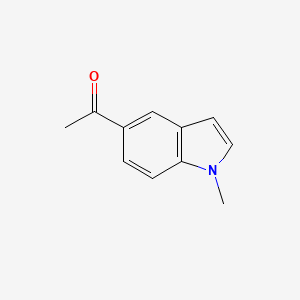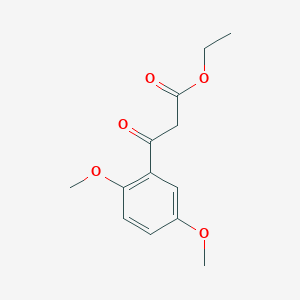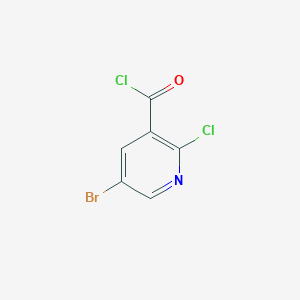
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Vue d'ensemble
Description
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO . It has a molecular weight of 254.9 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is 1S/C6H2BrCl2NO/c7-3-1-4 (6 (9)11)5 (8)10-2-3/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a solid at room temperature . It has a molecular weight of 254.9 and a molecular formula of C6H2BrCl2NO .Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-Bromo-2-chloro-3-pyridinecarbonyl chloride has been utilized in the synthesis of various novel compounds. For instance, it has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, which are significant due to their potential applications in diverse fields, including pharmaceuticals and agrochemicals (Yang Yun-shang, 2011).
Intermediate in Pesticide Manufacturing
Another application is in the manufacturing process of industrial pesticides. It can be hydrolyzed and converted into various derivatives, which are further processed to produce different pyridinecarboxylic acids and iodopyridines. These derivatives have potential use in agricultural sectors (M. Schlosser & Carla Bobbio, 2002).
Preparation of Functionalized Pyridines
The compound is also involved in the preparation of functionalized pyridines. For example, its use in the synthesis of 5-bromopyridyl-2-magnesium chloride, which is a key intermediate for producing functionalized pyridines, demonstrates its versatility. These pyridines have applications in medicinal chemistry, such as in the development of anticancer agents (Jinhua J. Song et al., 2004).
Liquid Crystalline Compounds
Additionally, it has been used in the novel synthesis of liquid crystalline compounds, specifically in the creation of 5-substituted 2-(4-alkylphenyl)pyridines. These compounds have potential applications in materials science, particularly in the development of new liquid crystalline materials (W. Chia, S. Shen, & Hong‐Cheu Lin, 2001).
Anticorrosion Properties
There is also research exploring its derivatives for anticorrosion properties. Quaternary ammonium chlorides derived from similar compounds have been studied for their ability to inhibit corrosion of carbon steel in acidic environments (J. Pernak, 1984).
Safety And Hazards
The compound is classified as a danger under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-pyridinecarbonyl chloride | |
CAS RN |
78686-86-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


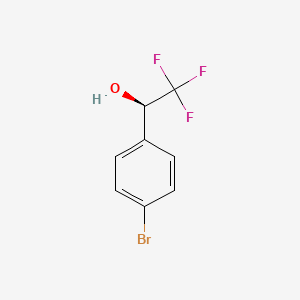
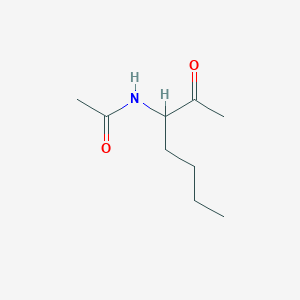

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
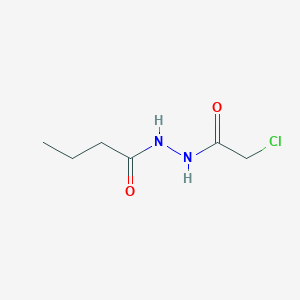
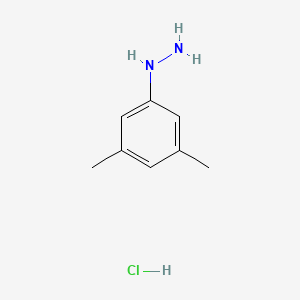
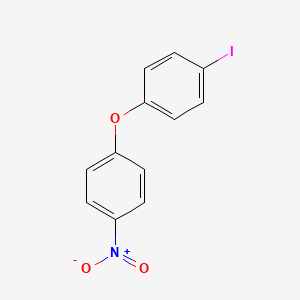
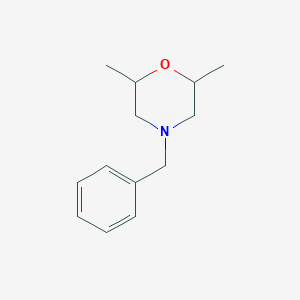
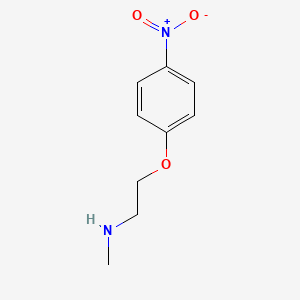
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
